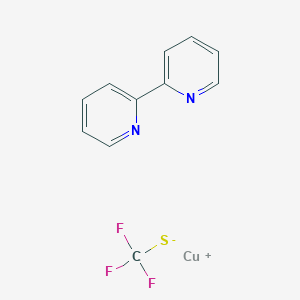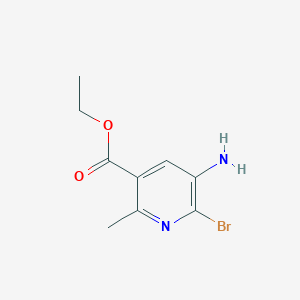
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features copper as the central metal ion coordinated to 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper salts with 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands. One common method involves dissolving copper(II) chloride in a suitable solvent such as methanol, followed by the addition of 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands under controlled temperature and pH conditions . The reaction mixture is then stirred for several hours to ensure complete complexation, and the resulting product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death. The compound’s cytotoxic activity is attributed to its ability to generate reactive oxygen species and induce oxidative stress in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being explored for their potential use in cancer therapy.
Copper(II) complexes with different thiolato ligands: These compounds have similar coordination environments but may exhibit different reactivities and applications.
Uniqueness
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to the presence of the trifluoromethanethiolato ligand, which imparts distinct electronic and steric properties to the compound.
Eigenschaften
Molekularformel |
C11H8CuF3N2S |
|---|---|
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChI-Schlüssel |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide](/img/structure/B1512663.png)













